Jasminin
Overview
Description
Jasminin is a bioactive component found in the Chinese herbal medicine beverage "Jasmine Tea" . It is derived from the Jasmine plant, which is a genus of about 200 species of fragrant-flowered shrubs and vines of the olive family .
Chemical Reactions Analysis
Jasminin has been found to induce endogenous TNF-α, a cytokine involved in systemic inflammation . This suggests that Jasminin may interact with biological systems and induce chemical reactions within cells .
Scientific Research Applications
Antiviral Effects
Jasminin has been found to have antiviral effects . It induces endogenous TNF-α (Tumor Necrosis Factor-alpha), a cytokine involved in systemic inflammation, which shows antiviral activity in vitro . The antiviral effects of Jasminin were evaluated against herpes simplex virus 1 (HSV-1) using a plaque reduction assay .
Activation of Immune Response
Jasminin can stimulate the immune response by inducing the production of TNF-α . It has been found to induce TNF-α protein expression in RAW264.7 cells, a mouse macrophage cell line, without additional stimuli .
Involvement in Signaling Pathways
Jasminin is involved in the activation of several signaling pathways, including the PI3K-Akt pathway, three main mitogen-activated protein kinases (MAPKs), and nuclear factor (NF)–κB signaling pathways . These pathways are crucial for various cellular processes, including cell growth, proliferation, differentiation, and survival .
Potential Therapeutic Applications
Given its antiviral effects and ability to stimulate immune response, Jasminin has potential therapeutic applications. It could be used in the development of antiviral drugs or immune-boosting supplements .
Traditional Medicine
Jasminin is a common bioactive component found in the Chinese herbal medicine beverage "Jasmine Tea" . It has been used in traditional medicine in Asian countries .
Research Tool
Due to its effects on cellular signaling pathways and immune response, Jasminin can be used as a research tool in the study of these processes .
Mechanism of Action
Jasminin has been reported to induce endogenous TNF-α, showing antiviral activity in vitro . The underlying TNF-α-inducing action of Jasminin was investigated in RAW264.7 cells . The level of endogenous TNF-α stimulated by Jasminin was first analyzed by an enzyme-linked immunosorbent assay (ELISA) from the cell culture supernatant of RAW264.7 cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-ethylidene-15-(1-hydroxypropan-2-yl)-17-methyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-ene-3,11-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O12/c1-4-13-15-6-20(29)34-9-16-12(3)18(5-14(16)11(2)7-27)36-24(33)17(15)10-35-25(13)38-26-23(32)22(31)21(30)19(8-28)37-26/h4,10-12,14-16,18-19,21-23,25-28,30-32H,5-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVMCZSNPIHCNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2CC(=O)OCC3C(C(CC3C(C)CO)OC(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethylidene-15-(1-hydroxypropan-2-yl)-17-methyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-ene-3,11-dione |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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